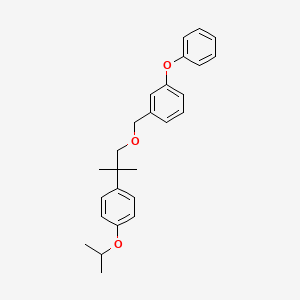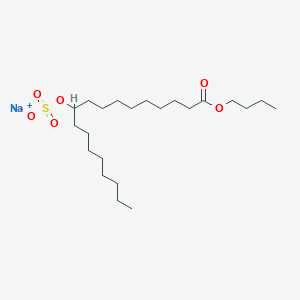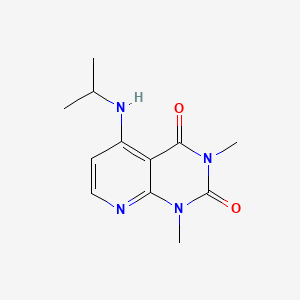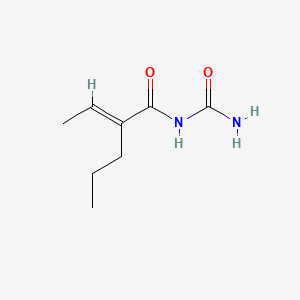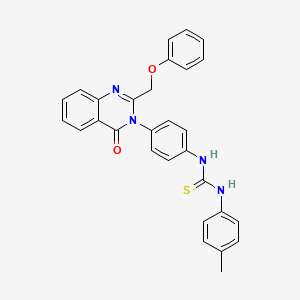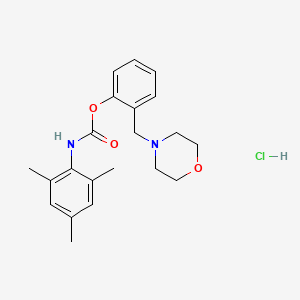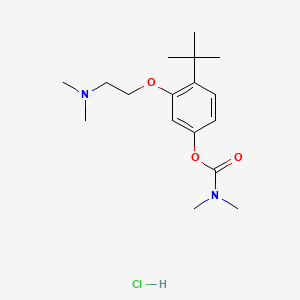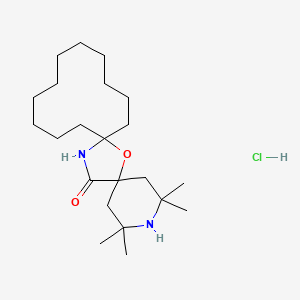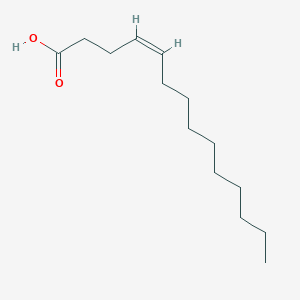
Tsuzuic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tsuzuic acid, also known by its IUPAC name (Z)-tetradec-4-enoic acid, is a long-chain fatty acid with the molecular formula C14H26O2. It is characterized by the presence of a double bond at the fourth carbon atom in the chain, giving it a unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tsuzuic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as certain plant oils, followed by purification processes. The extraction process may include solvent extraction, distillation, and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tsuzuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Tetradecanoic acid.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Tsuzuic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which tsuzuic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a ligand for certain receptors and enzymes, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Oleic Acid: Another long-chain fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness of Tsuzuic Acid: this compound is unique due to its specific double bond position and its role in certain metabolic pathways. Unlike oleic and linoleic acids, which are more common in dietary sources, this compound is less prevalent and has distinct biological functions and industrial applications.
Propriétés
Numéro CAS |
7089-44-3 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(Z)-tetradec-4-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |
Clé InChI |
CUVLOCDGQCUQSI-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCCC/C=C\CCC(=O)O |
SMILES canonique |
CCCCCCCCCC=CCCC(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


